Rizatriptan-d6 Benzoate
Rizatriptan-d6 Benzoate
Rizatriptan-d6 is intended for use as an internal standard for the quantification of rizatriptan by GC- or LC-MS. Rizatriptan is an agonist of the serotonin (5-HT) receptor subtypes 5-HT1B and 5-HT1D (Kis = 4.3 and 10.1 nM, respectively). It is selective for 5-HT1B and 5-HT1D receptors over 5-HT1A receptors (Ki = 140 nM). Rizatriptan induces vasoconstriction in isolated human middle meningeal arteries (EC50 = 90 nM). In vivo, rizatriptan (50 and 75 mg/kg) reduces head grooming, the number of oculotemporal strokes, eye blinking, and one-eye closures in a Cacna1a mutant transgenic mouse model of migraine. Formulations containing rizatriptan have been used in the treatment of migraine.
Brand Name:
Vulcanchem
CAS No.:
1216984-85-8
VCID:
VC0020327
InChI:
InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)/i1D3,2D3;
SMILES:
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O
Molecular Formula:
C22H25N5O2
Molecular Weight:
397.5 g/mol
Rizatriptan-d6 Benzoate
CAS No.: 1216984-85-8
Cat. No.: VC0020327
Molecular Formula: C22H25N5O2
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Rizatriptan-d6 is intended for use as an internal standard for the quantification of rizatriptan by GC- or LC-MS. Rizatriptan is an agonist of the serotonin (5-HT) receptor subtypes 5-HT1B and 5-HT1D (Kis = 4.3 and 10.1 nM, respectively). It is selective for 5-HT1B and 5-HT1D receptors over 5-HT1A receptors (Ki = 140 nM). Rizatriptan induces vasoconstriction in isolated human middle meningeal arteries (EC50 = 90 nM). In vivo, rizatriptan (50 and 75 mg/kg) reduces head grooming, the number of oculotemporal strokes, eye blinking, and one-eye closures in a Cacna1a mutant transgenic mouse model of migraine. Formulations containing rizatriptan have been used in the treatment of migraine. |
|---|---|
| CAS No. | 1216984-85-8 |
| Molecular Formula | C22H25N5O2 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | benzoic acid;2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine |
| Standard InChI | InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)/i1D3,2D3; |
| Standard InChI Key | JPRXYLQNJJVCMZ-TXHXQZCNSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)C([2H])([2H])[2H].C1=CC=C(C=C1)C(=O)O |
| SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O |
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